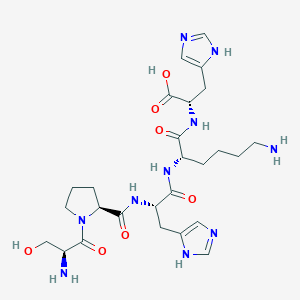
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a hydrazinyl group, and a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 3-methyl-2,3-dihydro-1H-benzimidazole with hydrazine hydrate and a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further use.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under suitable conditions to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzimidazole ring may also interact with DNA or proteins, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide: Similar structure but with a pyridine ring instead of a benzimidazole ring.
1-(2-Hydrazinyl-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Contains a DABCO fragment instead of a benzimidazole ring.
Uniqueness
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of a benzimidazole ring and a hydrazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
647858-08-0 |
|---|---|
Formule moléculaire |
C10H15BrN4O |
Poids moléculaire |
287.16 g/mol |
Nom IUPAC |
2-(3-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C10H14N4O.BrH/c1-13-7-14(6-10(15)12-11)9-5-3-2-4-8(9)13;/h2-5H,6-7,11H2,1H3,(H,12,15);1H |
Clé InChI |
ZMILCNGAMIZUII-UHFFFAOYSA-N |
SMILES canonique |
CN1C[NH+](C2=CC=CC=C21)CC(=O)NN.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)




![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)

![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)

